(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone
Description
The compound (3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone is a structurally complex molecule featuring three key motifs:
- Azetidine ring: A four-membered saturated heterocycle known for conformational rigidity, often employed in medicinal chemistry to enhance metabolic stability .
- 1,2,3-triazole core: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry," which ensures regioselective 1,4-substitution . The aminomethyl group at the 4-position of the triazole may enhance solubility or enable further functionalization.
- Cyclopropyl methanone: A strained cyclopropane ring linked to a ketone, contributing to unique electronic and steric properties.
Properties
IUPAC Name |
[3-[[4-(aminomethyl)triazol-1-yl]methyl]azetidin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c12-3-10-7-16(14-13-10)6-8-4-15(5-8)11(17)9-1-2-9/h7-9H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFCOEKHNQRTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)CN3C=C(N=N3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoacylglycerol lipase (MAGL), a serine hydrolase enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. The compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate, leading to an elevation of 2-AG levels. This interaction highlights the compound’s potential in modulating endocannabinoid signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to increase norepinephrine levels in the cortex and produce antinociceptive efficacy in models of inflammatory and neuropathic pain. These effects suggest that the compound can significantly impact cellular signaling and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to MAGL, inhibiting its activity and leading to an increase in 2-AG levels. This inhibition results in the activation of cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as mood regulation, appetite, pain, and inflammation. The compound’s ability to modulate these receptors underscores its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits time-dependent binding to MAGL in rodent brain, leading to sustained elevation of 2-AG levels. Additionally, the compound’s stability and degradation over time have been studied, revealing its potential for long-term modulation of endocannabinoid signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound provides significant enzyme occupancy and therapeutic effects without adverse effects. At higher doses, it can induce hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to endocannabinoid signaling. It interacts with MAGL, leading to the inhibition of 2-AG degradation and subsequent elevation of 2-AG levels. This interaction affects metabolic flux and metabolite levels, underscoring the compound’s role in modulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s ability to bind to MAGL and modulate endocannabinoid levels suggests its distribution in regions where these enzymes are highly expressed. This distribution pattern is crucial for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily associated with regions where MAGL is present. The compound’s binding to MAGL and subsequent modulation of endocannabinoid levels indicate its localization in subcellular compartments involved in endocannabinoid signaling. This localization is essential for its activity and function.
Biological Activity
The compound (3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone is a complex organic molecule that incorporates a triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H30N10O2
- Molecular Weight : 430.51 g/mol
- CAS Number : 1334179-85-9
The biological activity of this compound can be attributed to its structural features:
- Triazole Ring : The presence of a triazole ring enhances the compound's ability to interact with biological targets, particularly in enzyme inhibition and antimicrobial activity.
- Azetidine Structure : The azetidine moiety contributes to the compound's stability and potential for binding to receptors or enzymes.
- Cyclopropyl Group : This group may influence the lipophilicity and overall bioactivity of the compound.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Triazole Derivative A | S. aureus | 15 | |
| Triazole Derivative B | E. coli | 12 | |
| This compound | Bacillus subtilis | TBD |
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies demonstrated that certain triazole compounds exhibited strong inhibitory effects on these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and gastric ulcers .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antibacterial Screening : A series of triazole derivatives were synthesized and screened against bacterial strains. The most active compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong enzyme inhibition potential .
- In Vivo Studies : Research involving murine models demonstrated that triazole-containing compounds significantly suppressed the growth of pathogens like Plasmodium falciparum, showcasing their antimalarial properties .
Scientific Research Applications
Molecular Formula
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Structural Characteristics
The compound features a triazole ring, which is known for its biological activity. The azetidine ring adds to its structural complexity, potentially influencing its pharmacological properties.
Antimicrobial Activity
Research has shown that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives of 1,2,3-triazoles can inhibit the growth of various bacterial strains and fungi. The incorporation of the azetidine structure may enhance these effects by improving membrane permeability or binding affinity to microbial targets.
Case Study:
In a study published in European Journal of Medicinal Chemistry, derivatives similar to our compound were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated a promising inhibition rate, suggesting that modifications to the triazole structure can lead to enhanced efficacy against resistant strains .
Anticancer Properties
Triazole-containing compounds have been widely studied for their anticancer potential. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation.
Case Study:
A recent investigation into triazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The study found that compounds with similar structural features to (3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone exhibited cytotoxic effects on human breast cancer cells. The research highlighted the importance of the azetidine ring in enhancing cytotoxicity through targeted delivery mechanisms .
Antiviral Activity
The triazole ring is also implicated in antiviral research. Compounds with this moiety have been shown to inhibit viral replication by interfering with viral enzymes.
Case Study:
In a study focusing on antiviral agents against influenza virus, triazole derivatives were synthesized and tested for their ability to inhibit viral neuraminidase. Results indicated that structural modifications could significantly enhance antiviral activity .
Agricultural Chemistry
The unique properties of triazoles make them suitable candidates for agricultural applications as fungicides or herbicides. Their ability to disrupt cellular processes in fungi can lead to effective crop protection strategies.
Example:
Research has explored the use of triazole derivatives in agricultural settings, demonstrating their effectiveness in controlling fungal pathogens in crops such as wheat and corn. This application underscores the versatility of compounds like this compound beyond medicinal uses .
Material Science
In material science, triazoles are being investigated for their potential use in creating novel materials with specific electronic or optical properties.
Example:
Studies have indicated that triazole-based polymers exhibit interesting photophysical properties that could be harnessed for applications in sensors or organic light-emitting diodes (OLEDs).
Chemical Reactions Analysis
Cyclopropane Carbonyl Group Reactivity
The cyclopropane carbonyl group may undergo nucleophilic additions or reductions. For example:
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Ketone reduction : Catalytic hydrogenation (H₂/Pd) could reduce the carbonyl to a cyclopropane methanol derivative.
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Nucleophilic attack : Grignard reagents (e.g., MeMgBr) may add to the carbonyl, though the strained cyclopropane ring risks opening under harsh conditions .
Azetidine Ring Transformations
The azetidine’s secondary amine is prone to alkylation or acylation. In , azetidine analogs were synthesized via intramolecular alkylation (Cs₂CO₃) or lactamization (EDCI/HOBt). Potential reactions include:
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N-Acylation : Reaction with acid chlorides (e.g., acetyl chloride) to form amides.
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Ring-opening : Acidic conditions (HCl) may protonate the nitrogen, leading to ring cleavage.
1,2,3-Triazole Functionalization
The triazole’s aminomethyl group (–CH₂NH₂) enables classic amine chemistry. In , analogous amino-oxadiazoles underwent cyclization with acyl chlorides. Possible reactions:
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Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) to form imines.
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Acylation : Reaction with acetic anhydride to yield acetamide derivatives.
Synthetic Strategies from Literature
Key methodologies from the sources applicable to this compound:
Route A: Triazole-Azetidine Coupling
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Triazole synthesis : Click chemistry between an azide and propargylamine forms the 4-(aminomethyl)triazole core .
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Azetidine functionalization : Alkylation of azetidine with a triazole-methyl bromide derivative under basic conditions (K₂CO₃) .
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Cyclopropane acylation : React azetidine with cyclopropanecarbonyl chloride (base catalysis) .
Route B: Post-Functionalization
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Aminomethyl modification : Acylate the –NH₂ group with Boc-anhydride for protection, followed by deprotection under acidic conditions .
Stability and Reactivity Considerations
-
The strained azetidine ring may limit thermal stability, favoring reactions below 100°C.
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The cyclopropane carbonyl’s electron-withdrawing effect enhances electrophilicity, facilitating nucleophilic additions.
While direct experimental data for this compound is absent in the provided sources, the proposed reactions align with established methodologies for its structural components . Further empirical studies are required to validate these pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The CuAAC reaction ensures reliable triazole formation, though the azetidine and cyclopropane groups may introduce steric challenges during synthesis.
- Virtual Screening Potential: Leveraging similarity-based VS protocols , the compound’s triazole-azetidine core could be screened against kinase targets (e.g., EGFR) using molecular fingerprints.
- Biological Hypotheses: The aminomethyl group may enhance solubility or enable covalent binding, while the cyclopropane’s strain could influence target binding kinetics.
Preparation Methods
Synthesis of (3-(Aminomethyl)azetidin-1-yl) Intermediates
The azetidine core with an aminomethyl substituent at the 3-position can be synthesized via:
- Reductive amination of 3-formylazetidine derivatives with ammonia or primary amines to introduce the aminomethyl group.
- Alternatively, nucleophilic substitution on 3-halomethylazetidines with azide followed by reduction to the amine.
A related compound, (3-(aminomethyl)azetidin-1-yl)(phenyl)methanone, has been synthesized through multi-step procedures involving azetidine ring formation and subsequent functionalization, though detailed protocols are limited.
Formation of the 1,2,3-Triazole Ring
The 1,2,3-triazole ring is typically constructed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust and regioselective click reaction.
- An azide-functionalized azetidine intermediate reacts with an alkyne bearing a protected aminomethyl group.
- Post-cycloaddition, deprotection yields the free aminomethyl substituent at the 4-position of the triazole.
This methodology is well-documented for constructing aminomethyl-substituted triazoles linked to azetidines.
Acylation with Cyclopropyl Ketone
The final step involves acylation of the azetidine nitrogen with a cyclopropyl ketone moiety:
- Reaction of the azetidine nitrogen with cyclopropanecarbonyl chloride or an activated cyclopropyl ketone derivative, such as carbonyl-diimidazole activated cyclopropanecarboxylic acid.
- Conditions typically involve base (e.g., triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran, at room temperature or under reflux for several hours.
This step forms the (cyclopropyl)methanone linked to the azetidine nitrogen, completing the target molecule.
Representative Experimental Conditions and Yields
Though exact procedures for the target compound are scarce, analogous preparation methods from related compounds provide useful data:
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Azetidine amination | Reductive amination with ammonia or primary amine | Methanol, THF | RT | 3-5 h | 60-85 | Purification by column chromatography |
| CuAAC triazole formation | Azide + alkyne, Cu(I) catalyst, sodium ascorbate | t-BuOH/H2O | RT | 12-24 h | 75-90 | High regioselectivity for 1,4-disubstituted triazole |
| Aminomethyl deprotection | Acidic or hydrogenation conditions | MeOH, EtOH | RT | 2-6 h | Quantitative | Protecting groups removed to yield free aminomethyl triazole |
| Acylation with cyclopropyl ketone | Cyclopropanecarbonyl chloride, triethylamine base | DCM, THF | 0-25°C | 3-6 h | 60-88 | Purification by extraction and chromatography; yields depend on reagent purity |
These conditions are adapted from related literature on azetidine and triazole derivatives.
Analytical and Purification Notes
- Purity assessment typically involves NMR (1H, 13C), LC-MS, and HPLC.
- Crude reaction mixtures are often purified by flash column chromatography using solvents such as dichloromethane/methanol mixtures.
- Yields vary depending on reagent quality, reaction time, and scale but generally range from 60% to 90% for each step.
- Use of anhydrous conditions and inert atmosphere (nitrogen or argon) is recommended to avoid hydrolysis and side reactions.
Summary Table of Preparation Steps
| Preparation Step | Key Reagents/Conditions | Expected Yield (%) | Comments |
|---|---|---|---|
| Aminomethylation of azetidine | Reductive amination or nucleophilic substitution | 60-85 | Formation of 3-(aminomethyl)azetidine |
| Triazole ring formation via CuAAC | Azide + alkyne, Cu(I) catalyst, aqueous t-BuOH | 75-90 | Regioselective 1,4-disubstituted triazole |
| Aminomethyl deprotection | Acid or catalytic hydrogenation | Quantitative | Free amine on triazole |
| Acylation with cyclopropyl ketone | Cyclopropanecarbonyl chloride, base, DCM or THF | 60-88 | Final ketone formation on azetidine N |
Research Findings and Considerations
- The click chemistry approach (CuAAC) is the most efficient and selective for installing the 1,2,3-triazole ring with aminomethyl substitution.
- The azetidine ring functionalization requires careful control of reaction conditions to avoid ring opening or polymerization.
- The cyclopropyl ketone acylation step benefits from freshly prepared acyl chlorides and dry solvents to maximize yield.
- Literature reports emphasize the importance of base choice (e.g., triethylamine) and reaction temperature to prevent side reactions.
Q & A
Q. What are the key synthetic strategies for synthesizing (3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)(cyclopropyl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Azetidine Ring Formation : Cyclization of a precursor (e.g., 3-azetidinecarboxylic acid derivatives) under basic conditions .
Triazole Incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety with an aminomethyl substituent .
Cyclopropane Functionalization : Coupling the cyclopropane carbonyl group via nucleophilic acyl substitution or amide bond formation .
- Critical Parameters : Reaction temperature (often 0–60°C), solvent polarity (e.g., DMF for CuAAC), and catalysts (e.g., CuI for triazole formation) must be optimized to avoid side reactions .
- Characterization : Confirmation via -NMR (azetidine protons at δ 3.5–4.5 ppm), -NMR (cyclopropyl carbonyl at ~170 ppm), and HRMS .
Q. How do the functional groups (azetidine, triazole, cyclopropane) influence the compound’s reactivity?
- Methodological Answer :
- Azetidine : The strained four-membered ring enhances nucleophilicity, enabling alkylation or acylation at the azetidine nitrogen .
- 1,2,3-Triazole : Participates in hydrogen bonding and π-π stacking, critical for biological interactions. The aminomethyl group (-CHNH) allows further derivatization (e.g., Schiff base formation) .
- Cyclopropane : The sp-hybridized carbons increase steric hindrance, affecting conformational stability and solubility .
- Analytical Tools : IR spectroscopy (N-H stretch at ~3300 cm for aminomethyl), X-ray crystallography for spatial arrangement .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate instability of the cyclopropane carbonyl group during synthesis?
- Methodological Answer :
- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to prevent hydrolysis of the cyclopropane carbonyl .
- Temperature Control : Maintain reactions below 40°C to avoid ring-opening reactions .
- Protection Strategies : Temporarily protect the carbonyl as a ketal or thioacetal during harsh conditions (e.g., acidic/basic environments) .
- Monitoring : Track degradation via TLC (Rf shifts) or LC-MS for by-product identification .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, proteases). The triazole’s nitrogen atoms often coordinate with metal ions in active sites .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and stability .
- MD Simulations : Assess conformational flexibility of the azetidine ring in aqueous environments (e.g., GROMACS) .
- Validation : Compare computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering in azetidine) by acquiring spectra at 25°C and −40°C .
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals (e.g., triazole vs. azetidine protons) .
- Crystallographic Validation : Compare NMR data with X-ray structures to confirm stereochemistry .
- Reproducibility : Ensure consistent solvent deuteration and concentration across experiments .
Experimental Design & Data Analysis
Q. What in vitro assays are appropriate for evaluating the compound’s potential bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., HDACs, kinases) using fluorogenic substrates .
- Cellular Uptake Studies : Use fluorescent derivatives (e.g., BODIPY-labeled) with confocal microscopy to track intracellular localization .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Data Normalization : Include vehicle controls and triplicate runs to account for solvent effects .
Q. How can regioselectivity challenges in triazole functionalization be resolved?
- Methodological Answer :
- Protecting Groups : Temporarily block the aminomethyl group with Boc (tert-butoxycarbonyl) to direct reactions to the triazole’s N-1 position .
- Metal Catalysis : Use Ru-based catalysts for selective N-2 alkylation .
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired products .
- Analytical Support : Monitor regioselectivity via -NMR or XPS (X-ray photoelectron spectroscopy) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
